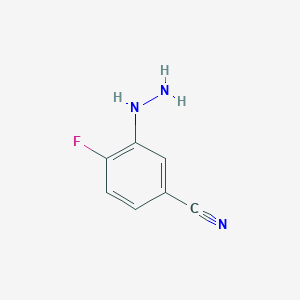

4-Fluoro-3-hydrazinylbenzonitrile

Description

4-Fluoro-3-hydrazinylbenzonitrile (C₇H₆FN₃, molecular weight 187.61 g/mol) is a benzonitrile derivative featuring a fluorine atom at the 4-position and a hydrazinyl (-NHNH₂) group at the 3-position of the aromatic ring. Its hydrochloride salt form (CID 55281455) is commercially available with 90% purity and is widely used as a synthetic intermediate in medicinal chemistry and coordination chemistry . Key structural identifiers include:

The hydrazinyl group confers nucleophilic reactivity, enabling condensation reactions with carbonyl compounds to form hydrazones or coordination with metal ions. The fluorine substituent enhances electron-withdrawing effects, influencing the compound’s electronic properties and solubility .

Properties

IUPAC Name |

4-fluoro-3-hydrazinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTRPYSGZBRXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydrazinylbenzonitrile typically involves the following steps:

Nitration: The starting material, 4-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrazination: Finally, the amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate under appropriate conditions.

Industrial Production Methods

Industrial production methods for 4-Fluoro-3-hydrazinylbenzonitrile are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or diazo compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of azides or diazo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-Fluoro-3-hydrazinylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydrazinylbenzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Key Observations:

Indole-Based Nitriles : Compounds like 3-(4-Fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl)benzonitrile demonstrate higher molecular weights and extended π-systems, which improve interactions with biological targets (e.g., kinases) .

Electron-Withdrawing Effects : The –F substituent in 4-fluoro-3-hydrazinylbenzonitrile reduces electron density at the aromatic ring compared to –Cl or –OCH₃ analogs, affecting reaction kinetics in nucleophilic substitutions .

Hydrazone Formation

4-Fluoro-3-hydrazinylbenzonitrile readily condenses with aldehydes/ketones to form hydrazones, a property shared with 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. However, the latter’s methoxy group enhances solubility in polar solvents, facilitating crystallization of metal complexes .

Metal Coordination

The hydrazinyl group in 4-fluoro-3-hydrazinylbenzonitrile can coordinate to transition metals (e.g., Cu²⁺, V⁵⁺), but its binding affinity is weaker than that of benzohydrazide derivatives. For example, oxidovanadium(V) complexes of 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide show insulin-enhancing effects at nanomolar concentrations .

Physicochemical Properties

Research Findings and Trends

Coordination Chemistry : Hydrazinylbenzonitriles are increasingly used to synthesize Schiff base ligands for catalytic and medicinal applications. For instance, vanadium complexes derived from benzohydrazides show promise in diabetes research .

Synthetic Efficiency : 4-Fluoro-3-hydrazinylbenzonitrile’s hydrochloride salt is favored in high-throughput synthesis due to its stability and compatibility with aqueous conditions .

Structure-Activity Relationships (SAR) : Electron-withdrawing groups (–F, –CN) enhance electrophilic reactivity, while bulky substituents (e.g., indole rings) improve target selectivity in drug design .

Biological Activity

4-Fluoro-3-hydrazinylbenzonitrile (CAS No. 952289-97-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

The synthesis of 4-Fluoro-3-hydrazinylbenzonitrile typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate. This process is often conducted under controlled conditions to ensure complete conversion of the nitro group to the hydrazinyl group. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt form.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : The hydrazinyl group can be oxidized to form azo or azoxy compounds.

- Reduction : The nitrile group can be reduced to form primary amines.

- Substitution : The fluorine atom can be substituted with other nucleophiles.

Biological Activity

4-Fluoro-3-hydrazinylbenzonitrile has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that derivatives of hydrazine, including 4-Fluoro-3-hydrazinylbenzonitrile, exhibit significant antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii. This pathogen is notorious for causing nosocomial infections, and compounds that target it are crucial for developing new therapeutic strategies .

Anticancer Properties

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, leading to reduced proliferation of cancer cells. Studies have suggested that hydrazine derivatives can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

- Antibacterial Efficacy : A study demonstrated that 4-Fluoro-3-hydrazinylbenzonitrile exhibited potent activity against A. baumannii, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .

- Anticancer Activity : In vitro tests revealed that the compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. Further mechanistic studies are required to elucidate the specific pathways involved .

The biological activity of 4-Fluoro-3-hydrazinylbenzonitrile is attributed to its ability to form covalent bonds with active site residues in enzymes, inhibiting their function. The presence of the fluorine atom enhances binding affinity and specificity for molecular targets, making it a valuable tool in drug design.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Fluoro-3-hydrazinylbenzonitrile | High | Moderate | Enzyme inhibition via covalent bonding |

| 4-Fluoro-3-nitrobenzonitrile | Moderate | Low | Non-specific interactions |

| 3-Hydrazinylbenzonitrile | Low | Moderate | Inhibition via non-covalent interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.